Cevipabulin

説明

This compound is a synthetic, water soluble tubulin-binding agent with potential antineoplastic activity. This compound appears to bind at the vinca-binding site on tubulin, but seems to act more similar to taxane-site binding agents in that it enhances tubulin polymerization and does not induce tubulin depolymerization. The disruption in microtubule dynamics may eventually inhibit cell division and reduce cellular growth.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

antimitotic agent; structure in first source

See also: this compound Fumarate (active moiety of); this compound Succinate (active moiety of).

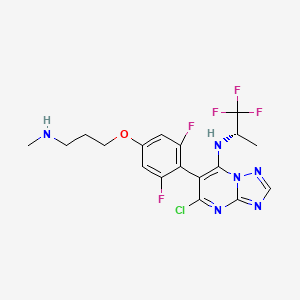

Structure

3D Structure

特性

IUPAC Name |

5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClF5N6O/c1-9(18(22,23)24)28-16-14(15(19)29-17-26-8-27-30(16)17)13-11(20)6-10(7-12(13)21)31-5-3-4-25-2/h6-9,25,28H,3-5H2,1-2H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZPCOQWSYNWLU-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClF5N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00233997 | |

| Record name | Cevipabulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00233997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849550-05-6 | |

| Record name | Cevipabulin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849550056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cevipabulin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12533 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cevipabulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00233997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEVIPABULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P14M0DWS2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cevipabulin mechanism of action on tubulin dynamics

An In-depth Technical Guide on the Core Mechanism of Action of Cevipabulin on Tubulin Dynamics

Introduction

This compound (formerly TTI-237) is a synthetic, orally bioavailable small molecule that has been investigated as an anti-cancer agent in clinical trials.[1][2] It is classified as a microtubule-targeting agent (MTA), a class of drugs that interfere with the function of microtubules, which are essential for various cellular processes, most notably mitosis. Initially, this compound presented a paradoxical profile: while it competes for binding at the vinblastine site on β-tubulin, typically associated with microtubule destabilization, it was observed to promote tubulin polymerization in vitro, a characteristic of stabilizing agents like paclitaxel.[1][2] This guide elucidates the complex and unique dual mechanism of action of this compound, resolving these apparent contradictions and providing insight into its effects on tubulin dynamics.

Recent structural and biochemical studies have revealed that this compound simultaneously binds to two distinct sites on the αβ-tubulin heterodimer, triggering separate and novel downstream effects: the induction of abnormal tubulin protofilament polymerization and the promotion of proteasome-dependent tubulin degradation.[3][4]

Core Mechanism of Action: A Dual-Binding Model

The key to understanding this compound's action lies in its ability to occupy two spatially independent binding sites on the tubulin dimer.[3] This dual engagement leads to a combination of effects not seen with other clinical MTAs.

-

Binding Site 1: The Vinblastine Site (β-Tubulin) Like vinca alkaloids, this compound binds to the vinblastine site located on β-tubulin at the interface between two tubulin heterodimers.[1][3] However, its effect is atypical. Instead of inducing depolymerization, this interaction enhances longitudinal contacts between tubulin dimers.[1][5] Concurrently, it prevents the tubulin dimer from adopting the "straight" conformation necessary for proper lateral interactions between protofilaments.[4] The net result is the formation of linear tubulin protofilaments that cannot assemble into complete microtubules but instead tangle into irregular aggregates.[1][4][6] This aggregation of tubulin protein explains the increase in turbidity observed in in-vitro polymerization assays, which was initially misinterpreted as microtubule stabilization.[1]

-

Binding Site 2: The "Seventh Site" (α-Tubulin) X-ray crystallography has identified a novel binding pocket for this compound on α-tubulin, termed the "seventh site".[1][3][7] This site is located near the non-exchangeable GTP binding pocket, which is crucial for the structural stability of the tubulin dimer.[8] this compound's binding to the seventh site pushes the α-T5 loop outward.[7][9] This conformational change disrupts key hydrogen bonds between the α-T5 loop and the non-exchangeable GTP, effectively making the nucleotide exchangeable.[10] The loss of this stable, non-exchangeable GTP destabilizes the entire tubulin dimer, marking it for subsequent degradation via the proteasome pathway.[1][3][8]

Quantitative Data

The biological activity of this compound has been quantified across various cancer cell lines, demonstrating potent cytotoxic effects at low nanomolar concentrations.

| Cell Line | Cancer Type | IC₅₀ (nM)[11] |

| MDA-MB-468 | Breast Cancer | 18 ± 6 |

| MDA-MB-435 | Breast Cancer | 21 ± 4 |

| LnCaP | Prostate Cancer | 22 ± 7 |

| SK-OV-3 | Ovarian Cancer | 24 ± 8 |

| HeLa | Cervical Cancer | 40 |

Table 1: Cytotoxicity (IC₅₀) of this compound after 72 hours of exposure in various human cancer cell lines.

Cellular Consequences

The unique molecular mechanism of this compound leads to distinct and observable cellular phenotypes.

-

Cytoskeletal Disruption: Immunofluorescence microscopy reveals that this compound treatment does not result in the typical microtubule bundling seen with stabilizers or the complete network dissolution seen with destabilizers. Instead, it causes the formation of extensive, irregular tubulin aggregates within the cytoplasm.[1]

-

Cell Cycle Arrest: At concentrations above 50 nM, this compound causes a strong G2/M phase block in the cell cycle.[11] This is a common outcome for agents that disrupt the mitotic spindle.

-

Induction of Apoptosis: At lower concentrations (20-40 nM), this compound treatment leads to the appearance of a sub-G1 peak in flow cytometry analysis, which is indicative of apoptotic cells with fragmented DNA.[11]

Experimental Protocols

The following sections describe the methodologies for key experiments used to characterize the mechanism of action of this compound.

Tubulin Polymerization Assay (Turbidimetric)

This assay measures the extent of tubulin assembly into polymers by monitoring changes in light scattering.

-

Objective: To determine if a compound promotes or inhibits the polymerization of purified tubulin in vitro.

-

Principle: Microtubule formation causes an increase in the turbidity of a solution, which can be measured as an increase in optical density (OD) at 340-350 nm.[12][13]

-

Methodology:

-

Reagent Preparation: Reconstitute lyophilized, high-purity (>99%) tubulin protein (e.g., porcine brain tubulin) on ice in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) supplemented with 1 mM GTP.[13][14]

-

Reaction Setup: In a pre-chilled 96-well plate on ice, add the tubulin solution to wells containing various concentrations of this compound or control compounds (e.g., paclitaxel as a stabilizer, vinblastine as a destabilizer, DMSO as a vehicle control). The final tubulin concentration is typically 2-4 mg/mL.[14][15]

-

Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C. This temperature shift initiates polymerization.[13][15]

-

Data Acquisition: Immediately begin recording the absorbance at 340 nm every 30-60 seconds for a period of 60-90 minutes.[15]

-

Analysis: Plot absorbance versus time. An increase in OD indicates polymerization, while a decrease or lack of increase indicates inhibition. This compound will show an increase in OD due to protofilament aggregation.[1]

-

Immunofluorescence Microscopy for Microtubule Integrity

This technique is used to visualize the microtubule network and associated structures within cells.

-

Objective: To observe the morphological changes in the tubulin cytoskeleton after treatment with this compound.

-

Principle: Cells are fixed and permeabilized to allow fluorescently-labeled antibodies to bind specifically to α-tubulin, revealing the microtubule structures.

-

Methodology:

-

Cell Culture: Plate cells (e.g., HeLa) on glass coverslips and allow them to adhere overnight.

-

Treatment: Treat cells with desired concentrations of this compound or controls for a specified time (e.g., 16 hours).[1]

-

Fixation: Wash the cells with PBS. Fix the cells to preserve their structure, typically with ice-cold methanol for 4-5 minutes at -20°C, which is optimal for microtubule staining.[16] Alternatively, 4% paraformaldehyde in PBS for 20-30 minutes at room temperature can be used.[14]

-

Permeabilization & Blocking: If using paraformaldehyde, permeabilize the cells with a detergent solution (e.g., 0.1-0.5% Triton X-100 in PBS) for 10-20 minutes.[14] Block non-specific antibody binding by incubating with a blocking buffer (e.g., 3% BSA in PBS) for 45-60 minutes.[16]

-

Primary Antibody Incubation: Incubate the coverslips with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer overnight at 4°C.[17]

-

Secondary Antibody Incubation: Wash the cells extensively with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature in the dark. A nuclear counterstain like DAPI or Hoechst can be included.[16]

-

Mounting and Imaging: Wash the coverslips a final time and mount them onto microscope slides. Image using a fluorescence or confocal microscope.

-

Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of individual cells to determine their distribution across the phases of the cell cycle.

-

Objective: To determine the effect of this compound on cell cycle progression.

-

Principle: A fluorescent dye, Propidium Iodide (PI), stoichiometrically binds to DNA. The fluorescence intensity of stained cells is therefore directly proportional to their DNA content, allowing discrimination between G0/G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases.

-

Methodology:

-

Cell Culture and Treatment: Culture cells to ~70% confluency and treat with various concentrations of this compound for a relevant time period (e.g., 24-48 hours).

-

Harvesting: Harvest both adherent and floating cells to include the apoptotic population. Centrifuge to pellet the cells.

-

Fixation: Wash the cell pellet with cold PBS. Resuspend the cells and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight or longer at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[18]

-

Incubation: Incubate for 20-30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer, exciting the PI and collecting the red fluorescence emission.

-

Analysis: Use cell cycle analysis software to generate a histogram of cell count versus fluorescence intensity. Deconvolute the histogram to quantify the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases.[19]

-

References

- 1. biorxiv.org [biorxiv.org]

- 2. This compound (TTI-237): preclinical and clinical results for a novel antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound induced abnormal tubulin protofilaments polymerization by binding to Vinblastine site and The Seventh site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Tubulin polymerization assay [bio-protocol.org]

- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 16. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Flow Cytometry Protocol [sigmaaldrich.com]

Unraveling the Crystal Structure of the Cevipabulin-Tubulin Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cevipabulin (also known as TTI-237) is a synthetic, orally available small molecule that has demonstrated potent antitumor activity in preclinical and clinical studies. Its mechanism of action involves interaction with tubulin, the fundamental protein component of microtubules. This technical guide provides an in-depth analysis of the crystal structure of the this compound-tubulin complex, offering a detailed understanding of its binding interactions and the functional consequences for microtubule dynamics. Recent crystallographic studies have revealed that this compound possesses a unique dual-binding mechanism, targeting not only the well-established vinblastine site on β-tubulin but also a novel site on α-tubulin. This discovery has profound implications for the rational design of a new generation of microtubule-targeting agents.

Introduction

Microtubules are highly dynamic cytoskeletal polymers composed of αβ-tubulin heterodimers. Their constant assembly and disassembly are crucial for a multitude of cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Consequently, tubulin has long been a validated and highly successful target for anticancer drug development. Agents that interfere with microtubule dynamics can be broadly classified as microtubule-stabilizing agents (MSAs) or microtubule-destabilizing agents (MDAs).

This compound was initially identified as a microtubule-active agent that competes with vinblastine for binding to tubulin.[1][2] However, unlike classic Vinca alkaloids which induce microtubule depolymerization, this compound was observed to promote tubulin polymerization, a characteristic more akin to MSAs like paclitaxel.[2][3] This paradoxical behavior has been elucidated by the crystal structure of the this compound-tubulin complex, which reveals a more complex mechanism of action than previously understood.[4][5]

This guide will dissect the structural basis of this compound's interaction with tubulin, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular interactions and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data derived from biophysical and structural studies of the this compound-tubulin interaction.

Table 1: Binding Affinity and Stoichiometry

| Parameter | Value | Method | Reference |

| Dissociation Constant (Kd) to the α-tubulin "seventh site" | 0.97 ± 0.15 μM | Microscale Thermophoresis (MST) | [4][6] |

| Stoichiometry (this compound:Tubulin Dimer) | ~2:1 | Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) | [4] |

| Stoichiometry (this compound:Eribulin:Tubulin) | ~1:1:1 | LC-MS/MS & X-ray Crystallography | [4][6] |

Table 2: Crystallographic Data

| Parameter | This compound-Tubulin Complex | This compound-Eribulin-Tubulin Complex | Reference |

| PDB ID | Not explicitly stated, but structure determined | 7DP8 | [7] |

| Resolution | 2.6 Å | 2.45 Å | [4][7][[“]] |

| R-work / R-free | Not explicitly stated | 0.227 / 0.264 | [7] |

| Space Group | Not explicitly stated | Not explicitly stated | |

| Unit Cell Dimensions | Not explicitly stated | Not explicitly stated |

Table 3: In Vitro Cytotoxicity

| Cell Line | IC50 (nM) | Reference |

| SK-OV-3 (Ovarian) | 24 ± 8 | [9] |

| MDA-MB-435 (Breast) | 21 ± 4 | [9] |

| MDA-MB-468 (Breast) | 18 ± 6 | [9] |

| LnCaP (Prostate) | 22 ± 7 | [9] |

| HeLa (Cervical) | 40 | [9] |

Experimental Protocols

The determination of the this compound-tubulin complex structure and its characterization involved a series of sophisticated biophysical and biochemical techniques.

Protein Expression and Purification

The tubulin used for crystallization was part of a complex (T2R-TTL) comprising two tubulin heterodimers, the stathmin-like protein RB3, and tubulin tyrosine ligase (TTL). This complex is known to be stable and amenable to crystallization.

-

Source: Bovine brain tubulin is a common source for structural studies.

-

Purification: Tubulin is typically purified through multiple cycles of temperature-dependent polymerization and depolymerization, followed by ion-exchange chromatography to separate it from microtubule-associated proteins.

-

Complex Formation: The purified tubulin is then incubated with purified RB3 and TTL to form the T2R-TTL complex.

Crystallization

-

Method: The crystal structure was obtained by soaking this compound into pre-existing crystals of the T2R-TTL complex.[4][5]

-

Crystallization Conditions: The specific conditions (e.g., precipitant, buffer, pH, temperature) for growing the T2R-TTL crystals were established in prior studies.

-

Soaking: A solution of this compound is added to the drop containing the T2R-TTL crystals, allowing the small molecule to diffuse into the crystal lattice and bind to tubulin.

X-ray Diffraction Data Collection and Structure Determination

-

Data Collection: The soaked crystals are cryo-cooled in liquid nitrogen and subjected to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded on a detector.

-

Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Structure Solution: The structure is typically solved by molecular replacement, using a previously determined structure of the T2R-TTL complex as a search model.

-

Refinement: The initial model is refined against the experimental data to improve its fit and geometry. The electron density maps (Fo-Fc) are then inspected to confirm the binding of this compound and to model its conformation.[4]

Microscale Thermophoresis (MST)

MST was used to determine the binding affinity of this compound to its novel site on α-tubulin.

-

Principle: MST measures the movement of molecules in a microscopic temperature gradient, which is dependent on their size, charge, and solvation shell. A change in these properties upon ligand binding can be detected.

-

Procedure:

-

The vinblastine site on tubulin is first blocked with an excess of another high-affinity ligand, such as eribulin.[4][6]

-

The tubulin-eribulin complex is labeled with a fluorescent dye.

-

A series of dilutions of this compound are incubated with a constant concentration of the labeled tubulin-eribulin complex.

-

The samples are loaded into capillaries, and the MST is measured.

-

The change in the thermophoretic signal is plotted against the this compound concentration, and the data are fitted to a binding equation to determine the dissociation constant (Kd).[4]

-

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS was employed to determine the binding stoichiometry of this compound to the tubulin dimer.

-

Procedure:

-

Tubulin (e.g., 20 μM) is incubated with varying concentrations of this compound in solution.[4][5]

-

The protein-ligand complex is separated from the unbound ligand, for example, by a spin column.

-

The bound this compound is then quantified by LC-MS/MS.

-

By comparing the amount of bound this compound to the known amount of tubulin, the stoichiometry can be calculated.[4]

-

Structural Insights and Signaling Pathways

The crystal structure of the this compound-tubulin complex revealed two distinct binding sites, leading to a dual mechanism of action that results in tubulin degradation and the formation of aberrant tubulin aggregates.[4]

The Vinblastine Site on β-Tubulin

At the interface between two longitudinally arranged tubulin dimers (inter-dimer interface), this compound occupies the vinblastine site on the β-tubulin subunit.[4] This binding mode enhances longitudinal interactions between tubulin dimers, promoting the formation of protofilaments. However, it simultaneously inhibits the lateral interactions necessary for the formation of a stable microtubule lattice. This leads to the accumulation of irregular tubulin aggregates rather than functional microtubules.

The Novel "Seventh Site" on α-Tubulin

Unexpectedly, a second this compound molecule was found bound to a novel site on the α-tubulin subunit, located near the non-exchangeable GTP binding site.[4] This site is spatially analogous to the vinblastine site on β-tubulin.

Binding of this compound to this "seventh site" induces a conformational change, pushing the αT5 loop outwards. This perturbation is thought to make the normally non-exchangeable GTP susceptible to exchange or hydrolysis, which in turn destabilizes the tubulin heterodimer. This destabilization ultimately flags the tubulin for degradation through the proteasome-dependent pathway.[4][5]

Visualizations

Experimental Workflow for Structure Determination

Caption: Workflow for determining the crystal structure.

Dual Binding and Downstream Effects of this compound

Caption: this compound's dual-binding mechanism of action.

Conclusion and Future Directions

The crystal structure of the this compound-tubulin complex provides a definitive explanation for its unusual biological activity. The simultaneous binding to the vinblastine site on β-tubulin and a novel site on α-tubulin initiates two distinct pathways: the formation of non-functional tubulin aggregates and the proteasomal degradation of the tubulin dimer itself.[4] This dual mechanism of action represents a new paradigm in microtubule-targeting cancer therapy.

The discovery of the "seventh site" on α-tubulin opens up exciting new avenues for drug development. Designing molecules that selectively target this site could lead to a new class of drugs—tubulin degraders—with potentially improved efficacy and a different resistance profile compared to traditional MSAs and MDAs. Further structural and functional studies will be crucial to fully exploit this novel therapeutic target.

References

- 1. This compound-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. rcsb.org [rcsb.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. consensus.app [consensus.app]

- 9. This compound-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cevipabulin Binding Site on α-Tubulin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics and mechanism of action of cevipabulin, with a specific focus on its novel binding site on α-tubulin. This compound (formerly TTI-237) is a synthetic, orally available small molecule that has demonstrated potent antitumor activity in preclinical and clinical settings.[1][2] While initially characterized as a microtubule-stabilizing agent that interacts with the vinblastine site, recent structural and biochemical studies have unveiled a more complex and unique mechanism involving a second, distinct binding site on the α-tubulin subunit.[3][4][5][6]

This discovery has profound implications, identifying a new targetable pocket on tubulin and paving the way for the development of a novel class of anticancer agents: tubulin degraders.[4][5][7]

The Dual-Binding Mechanism of this compound

X-ray crystallography studies have definitively shown that this compound simultaneously occupies two spatially independent sites on the αβ-tubulin heterodimer.[6][8] This dual-binding capacity is unique among known microtubule-targeting agents and is central to its multifaceted mechanism of action.

-

The Vinblastine Site (β-Tubulin): As suggested by initial competitive binding assays, this compound binds to the well-characterized vinblastine site located at the inter-dimer interface on β-tubulin.[2][6][9] However, unlike classic Vinca alkaloids which destabilize microtubules, this compound binding at this site enhances longitudinal interactions between tubulin dimers.[3][9] This leads to the formation of protofilaments but inhibits the proper lateral interactions required for microtubule assembly, resulting in the formation of irregular tubulin aggregates.[3][9]

-

The Novel "Seventh Site" (α-Tubulin): The landmark discovery is a second binding pocket located on the α-tubulin subunit, near the non-exchangeable guanosine triphosphate (GTP) binding site.[3][7] This novel pocket has been termed the "seventh site" on the tubulin dimer.[3][7][9]

The α-Tubulin "Seventh Site": A Nexus for Tubulin Degradation

The binding of this compound to the novel seventh site on α-tubulin initiates a cascade of events that culminates in the degradation of the tubulin protein itself. This represents a paradigm shift from conventional microtubule inhibitors that primarily disrupt polymerization dynamics.

The mechanism proceeds as follows:

-

Conformational Change: this compound binding pushes the α-tubulin T5 loop (αT5) outward.[4][5]

-

GTP Exchange: This conformational shift exposes the normally non-exchangeable GTP, making it exchangeable.[4][5][7]

-

Reduced Stability: The non-exchangeable GTP is critical for the structural integrity and stability of the tubulin dimer.[7] Its exchange leads to the destabilization of the entire heterodimer.

-

Proteasomal Degradation: The destabilized tubulin is subsequently targeted for degradation through a proteasome-dependent pathway.[9]

Quantitative Data Summary

The binding affinity, stoichiometry, and cytotoxic activity of this compound have been quantified through various biochemical and cell-based assays.

Table 1: Binding Affinity and Stoichiometry

| Parameter | Method | Value | Target Complex | Reference |

|---|---|---|---|---|

| Dissociation Constant (Kd) | Microscale Thermophoresis (MST) | 0.97 ± 0.15 μM | Eribulin-Tubulin Complex | [6][8] |

| Binding Stoichiometry | LC-MS/MS | ~2:1 (this compound:Tubulin) | Tubulin Dimer | [8][10] |

| Binding Stoichiometry | LC-MS/MS | ~1:1:1 (this compound:Eribulin:Tubulin) | Eribulin-Tubulin Complex |[6][8] |

Table 2: In Vitro Cytotoxicity (IC50)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

|---|---|---|---|

| SK-OV-3 | Ovarian | 24 ± 8 | [1] |

| MDA-MB-435 | Breast | 21 ± 4 | [1] |

| MDA-MB-468 | Breast | 18 ± 6 | [1] |

| LnCaP | Prostate | 22 ± 7 | [1] |

| HeLa | Cervical | 40 |[1] |

Key Experimental Protocols

The elucidation of this compound's binding to the α-tubulin site involved several key experimental techniques. Detailed methodologies are summarized below.

X-ray Crystallography

This technique was pivotal in providing the atomic-level resolution structure of the this compound-tubulin complex, revealing the dual binding sites.

-

Protocol:

-

Crystal Formation: Crystals were grown consisting of two tubulin heterodimers, the stathmin-like protein RB3, and tubulin tyrosine ligase (T2R-TTL complex).[6]

-

Soaking: this compound was soaked into the pre-formed T2R-TTL crystals. To characterize the seventh site independently, crystals were also co-soaked with both this compound and eribulin (an inhibitor that occupies the vinblastine site).[6][11]

-

Data Collection: X-ray diffraction data were collected from the soaked crystals.

-

Structure Determination: The crystal structure of the this compound-tubulin complex was determined to a resolution of 2.6 Å.[6][11] The electron density maps (Fobs/Fcalc) were used to confirm the presence and orientation of this compound molecules in both the vinblastine and the novel α-tubulin sites.[5][11]

-

Binding Stoichiometry by LC-MS/MS

This method was used to quantify the number of this compound molecules bound to each tubulin dimer in solution, confirming that the dual-site occupancy was not a crystallization artifact.[6]

-

Protocol:

-

Incubation: Purified tubulin (20 μM) was incubated with varying concentrations of this compound (e.g., 64, 128, and 256 μM) for 10 minutes.[5][8][10]

-

Separation: The tubulin-bound this compound was separated from the unbound compound.

-

Quantification: The amount of bound this compound was quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][8]

-

Ratio Calculation: The molecular ratio of this compound to the tubulin dimer was calculated. At saturating concentrations, this ratio approached 2:1.[8][10]

-

Binding Affinity by Microscale Thermophoresis (MST)

MST was employed to directly measure the binding affinity (Kd) of this compound to the novel seventh site.

-

Protocol:

-

Target Preparation: To isolate binding to the seventh site, the vinblastine site was first occupied by a high-affinity ligand, eribulin. The eribulin-tubulin complex (20 μM) was used as the target.[6][10]

-

Titration: A fixed concentration of fluorescently labeled tubulin was titrated with a serial dilution of this compound.

-

Thermophoresis Measurement: The movement of the fluorescent molecules through a microscopic temperature gradient was measured. This movement changes upon ligand binding.

-

Kd Determination: The dissociation constant (Kd) was calculated by plotting the change in thermophoresis against the this compound concentration, yielding a value of 0.97 ± 0.15 μM.[6][8]

-

Tubulin Degradation by Immunoblotting

Immunoblotting was used to confirm that this compound treatment leads to a reduction in total tubulin protein levels in various cancer cell lines.

-

Protocol:

-

Cell Culture and Treatment: Cancer cell lines (e.g., HeLa, Hct116, H460) were cultured and treated with various concentrations of this compound for specified time periods (e.g., 16 hours).[6][8]

-

Lysate Preparation: Cells were harvested and lysed to extract total cellular proteins.

-

SDS-PAGE and Transfer: Protein lysates were separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

-

Antibody Incubation: The membrane was incubated with primary antibodies specific for α-tubulin and β-tubulin, followed by incubation with a secondary antibody.

-

Detection: The protein bands were visualized and quantified to determine the relative levels of tubulin, showing a dose-dependent decrease upon this compound treatment.[6][8]

-

Conclusion and Future Directions

The discovery that this compound binds to a novel site on α-tubulin to induce its degradation is a significant advancement in the field of microtubule-targeting agents. It reclassifies this compound not merely as a microtubule dynamics inhibitor but as a pioneering tubulin degrader. This "seventh site" represents a previously unexploited target for cancer therapy.

For drug development professionals, this presents a unique opportunity to:

-

Design Novel Tubulin Degraders: Develop new small molecules that specifically target this α-tubulin site with higher affinity and selectivity.

-

Overcome Drug Resistance: As this site is distinct from those targeted by taxanes and vinca alkaloids, agents targeting the seventh site may be effective against tumors that have developed resistance to conventional microtubule inhibitors.[2]

-

Explore New Therapeutic Applications: The unique mechanism of tubulin degradation may offer therapeutic advantages beyond traditional mitotic arrest.

Further research will be essential to fully characterize the downstream cellular consequences of tubulin degradation and to optimize the design of next-generation compounds targeting this novel and promising binding site.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (TTI-237): preclinical and clinical results for a novel antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. This compound-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. biorxiv.org [biorxiv.org]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

TTI-237 (Cevipabulin): A Technical Guide on its Molecular Structure, Chemical Properties, and Antitumor Activity

Introduction

TTI-237, also known as Cevipabulin, is a synthetic, small-molecule, microtubule-active agent belonging to the triazolo[1,5-a]pyrimidine class of compounds.[1] It has demonstrated potent in vitro and in vivo antitumor activity, distinguishing itself from other microtubule-targeting agents through a unique mechanism of action.[1] While it binds to the vinblastine site on β-tubulin, a characteristic of microtubule destabilizers, it paradoxically promotes tubulin polymerization, a feature more akin to taxanes.[1][2] More recent structural studies have revealed that TTI-237 also binds to a novel site on α-tubulin, which may contribute to its unique properties, including the induction of tubulin degradation.[3][4] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, mechanism of action, and preclinical data for TTI-237, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Chemical Properties

TTI-237 is chemically described as 5-Chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(1S)-2,2,2-trifluoro-1-methylethyl]-[1][5]triazolo[1,5-a]pyrimidin-7-amine butanedioate.[1] It is a water-soluble and metabolically stable compound, suitable for both intravenous and oral administration.[2]

| Property | Value |

| IUPAC Name | 5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(1S)-2,2,2-trifluoro-1-methylethyl]-[1][6][5]triazolo[1,5-a]pyrimidin-7-amine;butanedioic acid |

| Synonyms | This compound, TTI-237 |

| Chemical Class | Triazolo[1,5-a]pyrimidine |

| Molecular Formula | C22H23ClF5N7O · C4H6O4 |

| Appearance | Synthetic small molecule |

| Solubility | Water-soluble[2] |

| Administration Routes | Intravenous (i.v.) and Oral (p.o.)[1][2] |

Mechanism of Action

TTI-237 exerts its antitumor effects by disrupting microtubule dynamics, which are critical for cell division. Its mechanism is multifaceted and unique among microtubule-targeting agents.

-

Dual-Site Tubulin Binding: TTI-237 competitively inhibits the binding of [3H]vinblastine to tubulin, indicating that it interacts with the vinca alkaloid binding site on β-tubulin.[1] However, unlike vinca alkaloids which depolymerize microtubules, TTI-237 enhances tubulin aggregation.[1] X-ray crystallography studies have further revealed that TTI-237 also binds to a novel seventh site on α-tubulin.[3][4] This dual-site binding is thought to be responsible for its unique effects on tubulin polymerization.[2]

-

Aberrant Tubulin Polymerization: The binding of TTI-237 promotes the formation of abnormal tubulin protofilaments and their subsequent aggregation into irregular structures, rather than stable microtubules.[2] This action effectively disrupts the normal dynamic instability of microtubules required for mitotic spindle formation.

-

Cell Cycle Arrest: By interfering with microtubule function, TTI-237 induces a potent block in the G2/M phase of the cell cycle at concentrations above 50 nmol/L.[1][7]

-

Induction of Apoptosis: At lower concentrations (20–40 nmol/L), TTI-237 leads to the formation of multiple spindle poles and multinuclear cells, ultimately resulting in the appearance of sub-G1 nuclei, which is indicative of apoptosis.[1][7]

References

- 1. This compound (TTI-237): preclinical and clinical results for a novel antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound induced abnormal tubulin protofilaments polymerization by binding to Vinblastine site and The Seventh site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound (TTI-237): preclinical and clinical results for a novel antimicrotubule agent. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

Preclinical Profile of Cevipabulin: A Novel Microtubule-Targeting Agent in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cevipabulin (formerly TTI-237) is a novel, orally bioavailable small molecule that represents a distinct class of microtubule-targeting agents with potent antitumor activity. Preclinical studies have demonstrated that this compound exhibits a unique mechanism of action, differentiating it from classic taxanes and vinca alkaloids. It binds to the vinca alkaloid site on β-tubulin yet, paradoxically, promotes tubulin polymerization. Furthermore, recent investigations have unveiled a second, novel binding site on α-tubulin, which induces tubulin degradation through a proteasome-dependent pathway. This dual mechanism contributes to its potent cytotoxicity against a range of cancer cell lines, including those with multidrug resistance, and significant tumor growth inhibition in xenograft models. This document provides a comprehensive overview of the preclinical data for this compound, including detailed experimental protocols and a summary of its efficacy, to support further research and development in oncology.

Mechanism of Action

This compound's antitumor activity stems from its multifaceted interaction with the microtubule network, a critical component of the cellular cytoskeleton essential for mitosis. Unlike traditional microtubule inhibitors, this compound possesses a dual-binding and dual-function mechanism.

-

Interaction with β-Tubulin: this compound binds to the vinca alkaloid site on the β-tubulin subunit of the αβ-tubulin heterodimer.[1] However, contrary to vinca alkaloids which induce microtubule depolymerization, this compound promotes tubulin polymerization, a characteristic more akin to taxanes.[2] This anomalous activity disrupts the delicate balance of microtubule dynamics, leading to mitotic spindle defects.

-

Novel Binding Site on α-Tubulin and Tubulin Degradation: A pivotal discovery has been the identification of a second, novel binding site for this compound on the α-tubulin subunit.[3] Binding to this site triggers a conformational change in the α-tubulin, leading to its destabilization and subsequent degradation via the ubiquitin-proteasome pathway.[3][4] This degradation of the core building blocks of microtubules represents a novel mechanism for a microtubule-targeting agent.

The culmination of these actions is the severe disruption of microtubule function, leading to cell cycle arrest, primarily at the G2/M phase at higher concentrations, and the induction of apoptosis.[5][6] At lower concentrations, it can induce the formation of multinuclear G1 cells.[1]

Signaling Pathway of this compound's Action

Caption: Mechanism of action of this compound.

In Vitro Efficacy

This compound has demonstrated potent cytotoxic activity across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| SK-OV-3 | Ovarian | 24 ± 8 | [5] |

| MDA-MB-435 | Breast | 21 ± 4 | [5] |

| MDA-MB-468 | Breast | 18 ± 6 | [5] |

| LnCaP | Prostate | 22 ± 7 | [5] |

| HeLa | Cervical | 40 | [5] |

| General | Not Specified | 34 | [1] |

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Notably, this compound retains significant activity in cancer cells that overexpress P-glycoprotein (Pgp), a key mediator of multidrug resistance. In a Pgp-overexpressing cell line, the IC50 of this compound increased only 25-fold, whereas the IC50 values for paclitaxel and vincristine increased 806-fold and 925-fold, respectively.[7]

In Vivo Efficacy

The antitumor activity of this compound has been confirmed in preclinical xenograft models using human tumor cell lines implanted in immunodeficient mice.

| Xenograft Model | Administration Route | Dosing Regimen | Antitumor Activity | Reference |

| U87-MG (Glioblastoma) | i.v. or p.o. | Not specified | Active | [5] |

| LoVo (Colon Carcinoma) | i.v. or p.o. | Not specified | Active | [8] |

| Generic Human Tumor | i.v. | 5, 10, 15, 20 mg/kg (q4d x 4) | Dose-dependent, good activity at 15 & 20 mg/kg | [5][9] |

Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a representative method for determining the IC50 values of this compound.

-

Cell Plating: Seed human cancer cell lines (e.g., SK-OV-3, MDA-MB-435, Hela) in 96-well plates at a density of 5,000-10,000 cells per well in their respective growth media. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions (ranging from 0 to 50 nM). Include vehicle-treated wells as a control.

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.[9]

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution.

-

Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with varying concentrations of this compound (e.g., 20 nM, 40 nM, and >50 nM) for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at ~617 nm.

-

Data Analysis: Gate the cell population to exclude debris and doublets. Analyze the DNA content histogram to determine the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases of the cell cycle.

Workflow for In Vitro and Cell-Based Assays

Caption: General workflow for preclinical in vitro evaluation.

In Vivo Human Tumor Xenograft Study

This protocol describes a general procedure for evaluating the in vivo antitumor efficacy of this compound.

-

Animal Model: Use athymic nu/nu mice (4-6 weeks old). Allow the animals to acclimatize for at least one week before the study begins.

-

Tumor Cell Implantation: Subcutaneously implant 1 x 10^6 U87-MG human glioblastoma cells or LoVo human colon carcinoma cells, resuspended in a suitable medium (e.g., PBS or Matrigel), into the flank of each mouse.[5]

-

Tumor Growth and Randomization: Monitor tumor growth by measuring the tumor dimensions with calipers. When the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound intravenously (i.v.) or orally (p.o.) at doses of 5, 10, 15, and 20 mg/kg. A typical dosing schedule is every 4 days for 4 cycles.[5][9] The control group receives the vehicle.

-

Monitoring: Measure tumor volumes and body weights 2-3 times per week. The tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Endpoint: The study can be terminated when the tumors in the control group reach a specific size, or after a predetermined period. Euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group. Analyze the statistical significance of the observed differences.

Workflow for In Vivo Xenograft Studies

Caption: Workflow for in vivo xenograft efficacy studies.

Conclusion

The preclinical data for this compound strongly support its development as a novel anticancer agent. Its unique dual mechanism of action, involving both the promotion of tubulin polymerization and the induction of tubulin degradation, distinguishes it from other microtubule-targeting drugs. The potent in vitro cytotoxicity, activity in multidrug-resistant models, and significant in vivo tumor growth inhibition highlight its therapeutic potential. The detailed protocols provided herein should facilitate further research into the promising therapeutic applications of this compound in oncology.

References

- 1. biorxiv.org [biorxiv.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. TTI-237: a novel microtubule-active compound with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Cevipabulin (TTI-237)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cevipabulin (TTI-237) is a novel, synthetic small molecule that has demonstrated significant potential as an anti-cancer agent. Belonging to the[1][2][3]triazolo[1,5-a]pyrimidine class of compounds, this compound exhibits a unique dual mechanism of action that distinguishes it from other tubulin-targeting agents.[4] It interacts with tubulin at two distinct sites: the well-characterized Vinca alkaloid binding site on β-tubulin and a novel seventh site on α-tubulin. This dual engagement leads to an unusual biological outcome: instead of simply stabilizing or destabilizing microtubules, this compound promotes the degradation of tubulin, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, presenting key data in a structured format and detailing the experimental protocols used in its characterization.

Discovery and Synthesis

This compound was identified through research efforts focused on developing novel microtubule-active compounds with improved efficacy and safety profiles compared to existing chemotherapeutics.[4] While the precise, step-by-step synthesis with all reaction conditions is proprietary, the general chemical structure is known as 5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(1S)-2,2,2-trifluoro-1-methylethyl]-[1][2][3]triazolo[1,5-a]pyrimidin-7-amine. The synthesis is reported to be efficient for producing the compound in bulk quantities.[1][4]

Mechanism of Action

This compound's primary molecular target is tubulin, the protein subunit of microtubules. Its mechanism is multifaceted and distinct from traditional microtubule-targeting agents.

Dual Binding Sites on Tubulin

Initial studies revealed that this compound competes with vinblastine for binding to tubulin, indicating interaction with the Vinca alkaloid binding site on β-tubulin.[2][5] However, unlike Vinca alkaloids which typically induce microtubule depolymerization, this compound was observed to promote tubulin aggregation, a characteristic more akin to taxanes.[6]

Subsequent crystallographic studies provided a clearer picture, revealing that this compound binds to two distinct sites on the tubulin heterodimer:

-

The Vinca Site on β-tubulin: This interaction is consistent with the competitive binding data.

-

A Novel Seventh Site on α-tubulin: This second binding site was previously uncharacterized for small molecule inhibitors and is crucial to this compound's unique activity.[6][7]

The simultaneous binding to both sites is believed to be responsible for the subsequent induction of abnormal tubulin protofilament polymerization.[7]

Induction of Tubulin Degradation

A key and unusual aspect of this compound's mechanism is its ability to induce the degradation of both α- and β-tubulin.[6] This degradation is mediated by the proteasome pathway.[6] This reduction in the cellular pool of tubulin monomers further disrupts microtubule dynamics.

Cellular Consequences

The molecular interactions of this compound with tubulin translate into significant anti-cancer effects at the cellular level:

-

Cell Cycle Arrest: this compound causes a block in the G2/M phase of the cell cycle at concentrations above 50 nM.[2][5] At lower concentrations (20-40 nM), it can lead to the formation of multinuclear cells in the G1 phase.[3]

-

Apoptosis Induction: By disrupting microtubule function and inducing cellular stress, this compound triggers programmed cell death, or apoptosis. This is evidenced by the appearance of sub-G1 nuclei in flow cytometry analysis.[2][5] The apoptotic cascade is initiated, involving the activation of caspases.

Quantitative Biological Data

The following tables summarize the key quantitative data reported for this compound (TTI-237).

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) |

| SK-OV-3 | Ovarian | 24 ± 8 |

| MDA-MB-435 | Breast | 21 ± 4 |

| MDA-MB-468 | Breast | 18 ± 6 |

| LnCaP | Prostate | 22 ± 7 |

| HeLa | Cervical | 40 |

Data sourced from MedChemExpress.[5]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Tumor Model | Administration Route | Dosing Schedule | Outcome |

| LoVo human colon adenocarcinoma | I.V. | 5, 10, 15, and 20 mg/kg, every 4 days for 4 cycles | Dose-dependent antitumor activity, with good activity at 15 and 20 mg/kg. |

| U87-MG human glioblastoma | P.O. or I.V. | 25 mg/kg, on days 0, 7, 14 | Active by both oral and intravenous administration. |

Data sourced from MedChemExpress.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize this compound.

Tubulin Polymerization Assay

Objective: To assess the effect of this compound on the in vitro assembly of microtubules.

Methodology:

-

Purified tubulin (e.g., from bovine brain) is reconstituted in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) containing GTP.

-

The tubulin solution is added to a 96-well plate.

-

This compound, dissolved in an appropriate solvent (e.g., DMSO), is added to the wells at various concentrations. Control wells receive the vehicle alone.

-

The plate is incubated at 37°C, and the change in absorbance at 340 nm is monitored over time using a microplate reader. An increase in absorbance indicates tubulin polymerization.

Competitive Tubulin Binding Assay

Objective: To determine if this compound binds to the Vinca alkaloid binding site on tubulin.

Methodology:

-

Purified tubulin is incubated with a radiolabeled ligand known to bind to the Vinca site (e.g., [³H]vinblastine) in a suitable buffer.

-

Increasing concentrations of unlabeled this compound are added to the mixture.

-

The reaction is allowed to reach equilibrium.

-

The mixture is then filtered through a glass microfiber filter to separate bound from unbound radioligand.

-

The radioactivity retained on the filter, representing the amount of [³H]vinblastine bound to tubulin, is measured using a scintillation counter. A decrease in radioactivity with increasing concentrations of this compound indicates competitive binding.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Methodology:

-

Cancer cells are cultured and treated with various concentrations of this compound for a specified duration (e.g., 24-48 hours).

-

The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

The fixed cells are washed again and then incubated with a solution containing a DNA staining dye (e.g., propidium iodide) and RNase A (to prevent staining of RNA).

-

The DNA content of individual cells is analyzed using a flow cytometer.

-

The resulting data is used to generate a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified.

Western Blot Analysis of Apoptosis Markers

Objective: To investigate the molecular pathways of this compound-induced apoptosis.

Methodology:

-

Cells are treated with this compound as described for the cell cycle analysis.

-

Whole-cell lysates are prepared, and protein concentrations are determined.

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for key apoptosis-related proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2 family members).

-

After washing, the membrane is incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Immunocompromised mice (e.g., athymic nude mice) are subcutaneously injected with a suspension of human cancer cells.

-

Tumors are allowed to grow to a palpable size.

-

The mice are then randomized into control and treatment groups.

-

This compound is administered to the treatment groups via the desired route (e.g., intravenous or oral) at various doses and schedules. The control group receives the vehicle.

-

Tumor size is measured regularly with calipers, and tumor volume is calculated.

-

At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition is then calculated.

Visualizations

The following diagrams illustrate key concepts related to this compound's discovery and mechanism of action.

References

- 1. This compound (TTI-237): preclinical and clinical results for a novel antimicrotubule agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. biorxiv.org [biorxiv.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biorxiv.org [biorxiv.org]

- 7. This compound induced abnormal tubulin protofilaments polymerization by binding to Vinblastine site and The Seventh site - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dichotomous Nature of Cevipabulin: A Microtubule Modulator with a Dual-Action Mechanism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cevipabulin (formerly TTI-237) is a synthetic, orally bioavailable small molecule that has demonstrated potent antitumor activity in preclinical and clinical studies.[1] Its mechanism of action is complex and paradoxical, setting it apart from classical microtubule-targeting agents. While it binds to the vinblastine site on β-tubulin, which is typically associated with microtubule depolymerization, this compound paradoxically promotes the formation of aberrant tubulin structures.[1][2][3][4][5] Furthermore, it possesses a second, unique binding site on α-tubulin that induces tubulin degradation.[2][3][6][7] This guide provides a comprehensive technical overview of this compound's distinct effects on microtubule dynamics, focusing on its dual ability to promote tubulin protofilament aggregation and induce tubulin degradation. We present collated quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes to facilitate a deeper understanding of this novel microtubule modulator.

The Dual-Binding Mechanism of this compound

This compound's multifaceted effects on microtubule dynamics stem from its ability to bind to two distinct sites on the αβ-tubulin heterodimer.[2][3][6][8]

-

The Vinblastine Site on β-Tubulin: Similar to Vinca alkaloids, this compound competes for binding at the vinblastine site.[2][3] However, instead of inducing depolymerization, this interaction enhances longitudinal contacts between tubulin dimers, promoting the formation of linear protofilaments.[2][8][9] Crucially, it simultaneously inhibits the lateral interactions necessary for the assembly of these protofilaments into complete microtubules.[2][8] This leads to the accumulation of aberrant, non-functional tubulin aggregates within the cell.[2][10]

-

A Novel "Seventh Site" on α-Tubulin: X-ray crystallography studies have revealed a second, previously unknown binding pocket for this compound on the α-tubulin subunit.[2][6][8] Binding at this site triggers a conformational change that ultimately leads to the degradation of the tubulin heterodimer.[2][3][6][7] This degradation is mediated by the proteasome pathway.

The concurrent binding to these two sites results in a unique cellular phenotype characterized by the formation of irregular tubulin aggregates and a net loss of cellular tubulin.[9]

Quantitative Analysis of this compound's Activity

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (nM) |

| SK-OV-3 | Ovarian Cancer | 24 ± 8 |

| MDA-MB-435 | Breast Cancer | 21 ± 4 |

| MDA-MB-468 | Breast Cancer | 18 ± 6 |

| LnCaP | Prostate Cancer | 22 ± 7 |

| HeLa | Cervical Cancer | 40 |

Data sourced from MedChemExpress.[9]

Table 2: In Vitro Tubulin Binding and Degradation

| Assay | Conditions | Observation |

| Tubulin Aggregation Assay | In vitro tubulin polymerization assay measuring turbidity.[2][3][5] | Increased turbidity, indicating the formation of tubulin protofilament aggregates.[2][10] |

| Tubulin Degradation in Cell Lines | HeLa, Hct116, H460, SU-DHL-6 cells treated with 1-10 µM this compound for 1-16 hours.[6][10][11] | Dose- and time-dependent decrease in α- and β-tubulin protein levels.[2][6] |

| Binding Stoichiometry | Incubation of 20 µM tubulin with varying concentrations of this compound.[12] | The molecular ratio of this compound to the tubulin dimer increases with this compound concentration.[12] |

Experimental Protocols

In Vitro Tubulin Aggregation Assay (Turbidity Assay)

This protocol is a representative method for assessing the effect of this compound on tubulin assembly in vitro by measuring changes in turbidity.

Materials:

-

Lyophilized tubulin (>99% pure)

-

GTP solution (100 mM)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 1 mM MgCl2, 0.5 mM EGTA

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

Paclitaxel (positive control for polymerization)

-

Vinblastine (control for depolymerization)

-

96-well clear bottom plates

-

Temperature-controlled spectrophotometer

Procedure:

-

Tubulin Reconstitution: Reconstitute lyophilized tubulin to a final concentration of 10 mg/mL in ice-cold GTB. Keep on ice for immediate use.

-

Preparation of Reaction Mix: In a microcentrifuge tube on ice, prepare the reaction mix containing tubulin and GTP. For a final tubulin concentration of 2 mg/mL, mix the appropriate volume of the 10 mg/mL tubulin stock with GTB and GTP to a final concentration of 1 mM.

-

Compound Preparation: Prepare serial dilutions of this compound, paclitaxel, and vinblastine in GTB. Also, prepare a vehicle control with the same final concentration of DMSO as in the highest this compound concentration well.

-

Assay Setup:

-

Add the diluted compounds and controls to the wells of a pre-chilled 96-well plate.

-

Initiate the reaction by adding the tubulin/GTP reaction mix to each well. The final volume in each well should be consistent (e.g., 100 µL).

-

-

Turbidity Measurement:

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.

-

-

Data Analysis:

-

Subtract the baseline absorbance (time zero) from all subsequent readings.

-

Plot the change in absorbance over time for each condition.

-

The rate of polymerization/aggregation can be determined from the slope of the initial linear phase, and the maximum absorbance reached represents the extent of polymer/aggregate formation.

-

Cellular Tubulin Degradation Assay (Immunoblotting)

This protocol describes how to assess the effect of this compound on tubulin protein levels in cultured cells.

Materials:

-

Cancer cell lines (e.g., HeLa, Hct116)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-α-tubulin, anti-β-tubulin, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle control for different time points (e.g., 6, 16, 24 hours). For proteasome inhibition experiments, pre-treat cells with MG132 (e.g., 20 µM) for 1 hour before adding this compound.[10]

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Immunoblotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply ECL substrate.

-

-

Detection: Visualize the protein bands using a chemiluminescence imaging system. The intensity of the tubulin bands relative to the loading control (β-actin) indicates the level of tubulin protein.

Signaling Pathways and Experimental Workflows

This compound's Dual-Action Mechanism on Tubulin

Caption: Dual-binding mechanism of this compound on the tubulin heterodimer.

Experimental Workflow for In Vitro Tubulin Aggregation Assay

Caption: Workflow for the in vitro tubulin aggregation turbidity assay.

Logical Relationship of this compound's Effects

Caption: Logical flow from this compound binding to cellular effects.

Discussion and Future Directions

This compound represents a novel class of microtubule-targeting agents with a complex mechanism of action that is still being fully elucidated. Its ability to induce tubulin protofilament aggregation rather than promoting or inhibiting the polymerization of complete microtubules is a key differentiator from classical agents like taxanes and Vinca alkaloids. The discovery of its second binding site on α-tubulin, which leads to tubulin degradation, adds another layer of complexity and presents a new avenue for therapeutic intervention.

While this guide provides a summary of the current understanding of this compound's effects on microtubule polymerization and depolymerization, further research is needed to:

-

Characterize the kinetics of protofilament aggregation: Detailed kinetic studies are required to quantify the rate and extent of tubulin aggregation at various this compound concentrations.

-

Investigate the interplay between aggregation and degradation: It is important to understand how these two processes are coordinated within the cell and whether one precedes the other.

-

Explore the effect on microtubule depolymerization: While this compound's effects on tubulin assembly are partially characterized, its direct impact on the depolymerization of pre-formed microtubules is less clear and warrants investigation.

References

- 1. This compound-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-tubulin complex reveals a novel agent binding site on α-tubulin with tubulin degradation effect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Turbidity as a probe of tubulin polymerization kinetics: a theoretical and experimental re-examination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic analysis of tubulin assembly in the presence of the microtubule-associated protein TOGp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound induced abnormal tubulin protofilaments polymerization by binding to Vinblastine site and The Seventh site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. biorxiv.org [biorxiv.org]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the In Vivo Antitumor Activity of Cevipabulin (TTI-237)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical in vivo antitumor activity of Cevipabulin (TTI-237), a novel, synthetic, small-molecule microtubule-active agent. This compound has demonstrated a unique mechanism of action that distinguishes it from classic microtubule stabilizers and destabilizers, positioning it as a promising candidate for cancer therapy, including for tumors resistant to existing agents.

Core Mechanism of Action: A Dual-Binding, Dual-Function Model

This compound's antitumor effects stem from its unique interaction with the tubulin heterodimer, the fundamental building block of microtubules. Unlike traditional microtubule-targeting agents that bind exclusively to one site, X-ray crystallography studies have revealed that this compound simultaneously occupies two distinct sites on the αβ-tubulin dimer. This dual-binding capability leads to two unique, site-dependent functions that disrupt microtubule dynamics and cell viability.

-

Vinblastine Site Binding (β-tubulin): this compound binds to the vinblastine site on β-tubulin. However, instead of causing microtubule depolymerization like Vinca alkaloids, this interaction promotes the formation of irregular tubulin aggregates. This action enhances longitudinal tubulin interactions while inhibiting the lateral interactions necessary for proper microtubule formation.

-

Novel "Seventh Site" Binding (α-tubulin): this compound is the first agent known to bind to a novel site on α-tubulin, termed the "seventh site". This binding event induces a conformational change that destabilizes the tubulin dimer, flagging it for degradation. Subsequent biochemical studies confirmed that this leads to a reduction in cellular tubulin levels via a proteasome-dependent pathway.

This dual mechanism—promoting aberrant aggregation while also inducing degradation—represents a novel strategy for disrupting the microtubule network essential for mitotic spindle formation and cancer cell proliferation.

Quantitative In Vitro Cytotoxicity

This compound exhibits potent cytotoxic activity across a range of human cancer cell lines. The IC50 values demonstrate its efficacy at low nanomolar concentrations.

| Cell Line | Cancer Type | IC50 (nM) |

| SK-OV-3 | Ovarian | 24 ± 8 |

| MDA-MB-435 | Breast | 21 ± 4 |

| MDA-MB-468 | Breast | 18 ± 6 |

| LnCaP | Prostate | 22 ± 7 |

| HeLa | Cervical | 40 |

| Data sourced from multiple studies. |

At concentrations between 20-40 nM, this compound induces the formation of sub-G1 nuclei, while concentrations above 50 nM lead to a significant G2-M block in the cell cycle.

In Vivo Antitumor Efficacy

This compound has demonstrated significant, dose-dependent antitumor activity in multiple human tumor xenograft models in mice. A key advantage of this compound is its excellent bioavailability, showing efficacy with both intravenous (i.v.) and oral (p.o.) administration.

| Parameter | Details |

| Animal Model | Athymic nu/nu female mice. |

| Tumor Models | Human tumor xenografts (e.g., U87-MG human glioblastoma). |

| Administration | Intravenous (i.v.) or Oral (p.o.). |

| Dosing Regimen | 5, 10, 15, and 20 mg/kg. |

| Schedule | Every 4 days for 4 cycles. |

| Efficacy Outcome | Dose-dependent antitumor activity was observed. |

| Effective Doses | Good antitumor activity was reported at 15 and 20 mg/kg. |

| Resistance Profile | Active against tumors resistant to paclitaxel and vincristine. |

Standard Experimental Protocol: Human Tumor Xenograft Model

The following outlines a standard protocol used to evaluate the in vivo efficacy of this compound in a subcutaneous xenograft model.

1. Animal Model Selection:

-

Species: Mouse

-

Strain: Athymic nu/nu (immunocompromised) female mice are typically used to prevent rejection of human tumor cells.

2. Tumor Cell Culture and Implantation:

-

Cell Lines: Human cancer cell lines (e.g., U87-MG glioblastoma, SK-OV-3 ovarian, MDA-MB-435 breast) are cultured under standard aseptic conditions.

-

Implantation: A suspension of 1x10⁶ tumor cells is injected subcutaneously (s.c.) into the flank of

The Dual-Faceted Mechanism of Cevipabulin: Inducing Tubulin Degradation Through a Novel Binding Site

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary